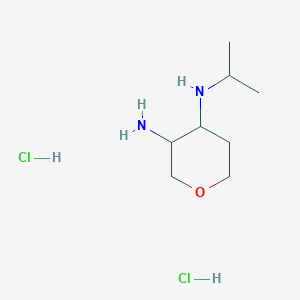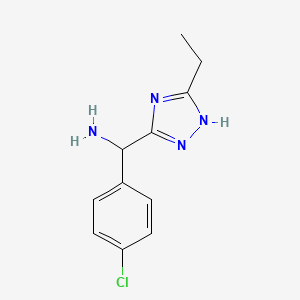
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a nitro group, a trifluoromethylphenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(trifluoromethyl)phenylhydrazine with ethyl 2-cyanoacetate in the presence of a base, followed by nitration and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 5-amino-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of essential enzymes in microbial cells, leading to cell death . The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(2-(trifluoromethyl)phenyl)-2H-1,2,3-triazole: Lacks the carboxylic acid group.
2-(Trifluoromethyl)phenyl-1,2,3-triazole-4-carboxylic acid: Lacks the nitro group.
5-Nitro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group contributes to its biological activity. The carboxylic acid group provides a site for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H5F3N4O4 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
5-nitro-2-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5F3N4O4/c11-10(12,13)5-3-1-2-4-6(5)16-14-7(9(18)19)8(15-16)17(20)21/h1-4H,(H,18,19) |
InChI Key |
HTSUJASRZJEAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




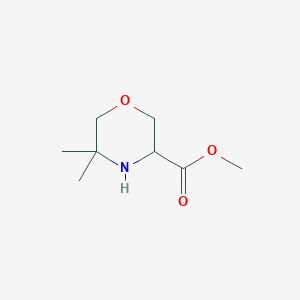
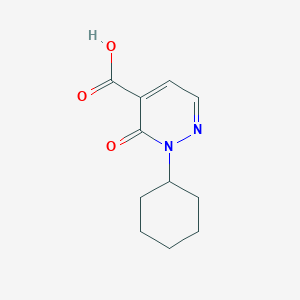
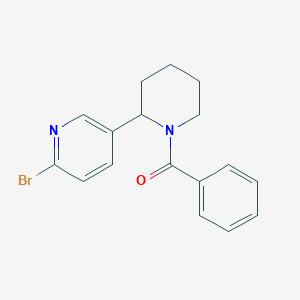


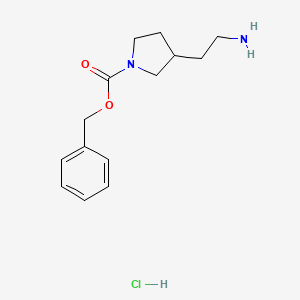

![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)

![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)
